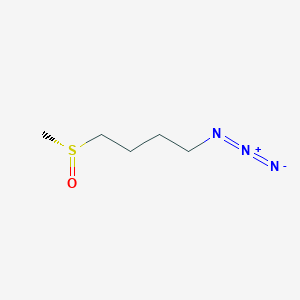

(R)-1-Azido-4-(methylsulfinyl)-butane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“®-1-Azido-4-(methylsulfinyl)-butane” likely contains an azido group (-N3), a methylsulfinyl group (CH3-SO-), and a butane backbone. The “R” indicates the configuration of the chiral center at the sulfur atom .

Molecular Structure Analysis

The molecular structure would be determined by the arrangement of these functional groups on the butane backbone. The “R” configuration at the sulfur atom would also affect the 3D structure .Chemical Reactions Analysis

The azido group is known to participate in click reactions, and the sulfinyl group can be involved in oxidation and reduction reactions .Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the functional groups present. For example, the presence of an azido group might make the compound reactive, and the sulfinyl group could affect its polarity .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocycles

Azides, such as 1-azido-4-[®-methylsulfinyl]butane, can be used in the synthesis of various heterocycles . These reactions can be intermolecular or intramolecular, under thermal, catalyzed, or noncatalyzed reaction conditions . The aim is to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs .

Click Chemistry

Organic azides are central to click chemistry, which involves the concise conjugation of two molecules . This chemistry is used in a broad range of scientific areas, including chemical biology and polymer synthesis .

Site-Selective Conjugation

The unique reactivities of α-azido secondary acetamides (α-AzSAs), similar structures to our compound, allow for site-selective conjugation in the presence of other azido moieties, even without steric hindrance . This can be useful in the synthesis of complex molecules .

Multi-Click Modular Hub Strategy

Multi-azides, compounds possessing multiple azido groups, have sparked interest in click scaffolds of multicomponent integration . Multi-azides could serve as functionalized element-block materials such as cross-linking, energetic, and Janus-type polymers in polymer chemistry .

Hypervalent Iodine-Mediated Azidation Reactions

Hypervalent iodine compounds have a wide range of applications in organic chemistry, for example, as mild, nontoxic, and selective reagents for various chemical transformations . Azidation reactions promoted by hypervalent iodine reagents are included in these transformations .

Wirkmechanismus

Target of Action

®-1-Azido-4-(methylsulfinyl)-butane is a chiral organic compound that primarily targets nucleophiles, such as amines, alcohols, and carboxylic acids . These nucleophiles play a crucial role in various biochemical reactions, including the formation of new carbon-nitrogen bonds .

Mode of Action

The compound interacts with its targets (nucleophiles) to form new carbon-nitrogen bonds . This interaction is fundamental to its function as a reagent in organic compound synthesis .

Biochemical Pathways

The compound facilitates the formation of chiral alcohols, amines, and aldehydes during organic compound synthesis . It also functions as a catalyst for polymer and material creation . The establishment of fresh carbon-nitrogen bonds underlies these processes .

Pharmacokinetics

Its solubility in water suggests that it may have good absorption and distribution characteristics .

Result of Action

The primary result of the compound’s action is the formation of new carbon-nitrogen bonds . These bonds are crucial in the synthesis of chiral alcohols, amines, and aldehydes, and in the creation of polymers and materials .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-azido-4-[(R)-methylsulfinyl]butane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3OS/c1-10(9)5-3-2-4-7-8-6/h2-5H2,1H3/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCBWZMZIFFMINE-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CCCCN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[S@@](=O)CCCCN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![sodium (S)-6-(difluoromethoxy)-2-(((3,4-dimethoxypyridin-2-yl)methyl)sulfinyl)benzo[d]imidazol-1-ide](/img/structure/B1146597.png)